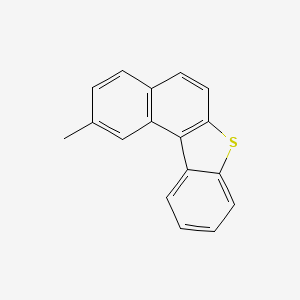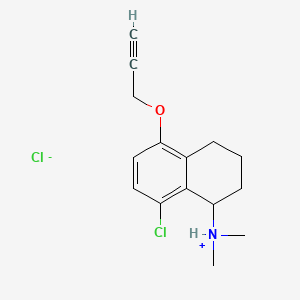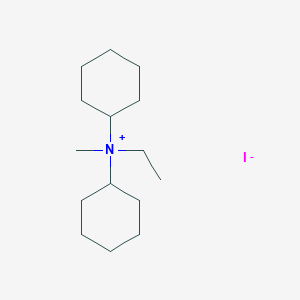
Dicyclohexylethylmethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylethylmethylammonium iodide is a quaternary ammonium compound characterized by the presence of two cyclohexyl groups, an ethyl group, and a methyl group attached to a central nitrogen atom, with an iodide ion as the counterion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexylethylmethylammonium iodide typically involves the quaternization of dicyclohexylamine with ethyl iodide and methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
[ \text{(C}6\text{H}{11})_2\text{NH} + \text{C}_2\text{H}_5\text{I} + \text{CH}_3\text{I} \rightarrow \text{(C}6\text{H}{11})_2\text{N}(\text{C}_2\text{H}_5)(\text{CH}_3)\text{I} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: Dicyclohexylethylmethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or sodium hydroxide.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products include the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
科学的研究の応用
Dicyclohexylethylmethylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and as an additive in certain industrial processes.
作用機序
The mechanism of action of dicyclohexylethylmethylammonium iodide involves its interaction with biological membranes and other molecular targets. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can form complexes with various biomolecules, affecting their function and stability.
類似化合物との比較
Tetraethylammonium Iodide: Another quaternary ammonium compound with four ethyl groups.
Tetramethylammonium Iodide: Contains four methyl groups attached to the nitrogen atom.
Dicyclohexylmethylammonium Iodide: Similar structure but with one methyl group instead of an ethyl group.
Uniqueness: Dicyclohexylethylmethylammonium iodide is unique due to the presence of both cyclohexyl and ethyl groups, which confer distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
特性
CAS番号 |
73680-46-3 |
|---|---|
分子式 |
C15H30IN |
分子量 |
351.31 g/mol |
IUPAC名 |
dicyclohexyl-ethyl-methylazanium;iodide |
InChI |
InChI=1S/C15H30N.HI/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h14-15H,3-13H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
FABONUUOISOFLM-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(C1CCCCC1)C2CCCCC2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
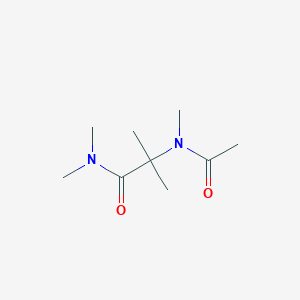
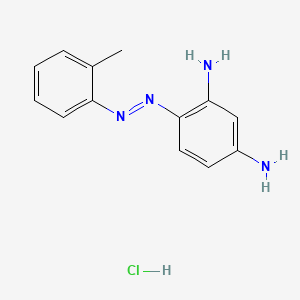
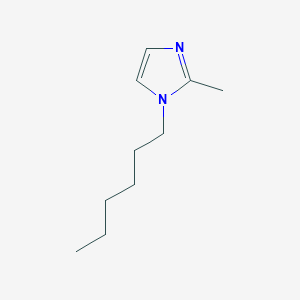
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
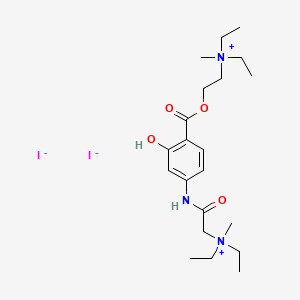
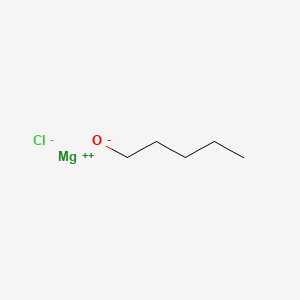
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
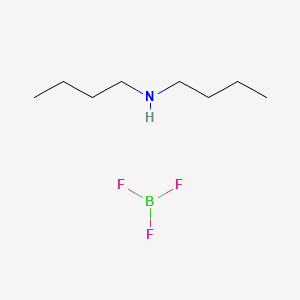
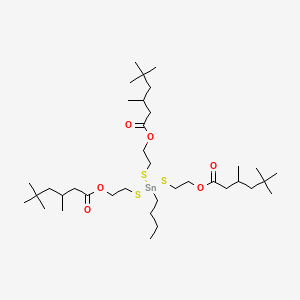
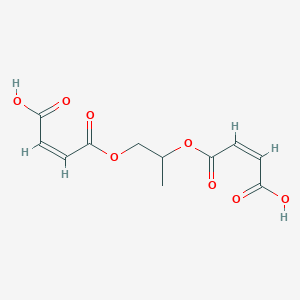
![[7-Acetyloxy-1-[2-(4-chlorophenyl)ethyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] acetate;2-hydroxy-2-oxoacetate](/img/structure/B13773866.png)
